molecular formula C14H18FN5O5 B13042783 N-[9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

N-[9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

Cat. No.: B13042783
M. Wt: 355.32 g/mol
InChI Key: QISMUTCGOYEUNQ-HTFXMJNNSA-N
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Description

N-[9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide: is a synthetic compound that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a fluorinated sugar moiety and a purine base. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide typically involves multiple steps. The process begins with the preparation of the fluorinated sugar moiety, which is then coupled with the purine base. The key steps include:

    Fluorination of the Sugar Moiety: The sugar moiety is fluorinated using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Coupling with Purine Base: The fluorinated sugar is then coupled with the purine base using a glycosylation reaction. This step often requires the use of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-[9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form deoxy derivatives using reducing agents like sodium borohydride (NaBH4).

    Substitution: The fluorine atom in the sugar moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), room temperature.

    Reduction: Sodium borohydride (NaBH4), methanol, room temperature.

    Substitution: Nucleophiles such as thiols or amines, polar aprotic solvents, elevated temperatures.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deoxy derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-[9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is used as a probe to study enzyme-substrate interactions. Its fluorinated sugar moiety can be used to investigate the role of fluorine in biological systems.

Medicine: This compound has potential therapeutic applications in the treatment of viral infections and cancer. Its ability to inhibit viral replication and induce apoptosis in cancer cells makes it a promising candidate for drug development.

Industry: In the pharmaceutical industry, this compound is used in the development of antiviral and anticancer drugs. Its unique structure allows for the design of drugs with improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of N-[9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves its incorporation into the DNA or RNA of target cells. The fluorinated sugar moiety disrupts the normal function of nucleic acids, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets key enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase, thereby blocking their activity and preventing the proliferation of infected or cancerous cells.

Comparison with Similar Compounds

  • N-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-6-oxo-1H-purin-2-yl]-2-phenylacetamide
  • (2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl 4-methoxybenzoate
  • Guanosine (2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one)

Uniqueness: N-[9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is unique due to the presence of the fluorinated sugar moiety. This fluorination enhances the compound’s stability and bioavailability, making it more effective in therapeutic applications compared to its non-fluorinated counterparts.

Properties

Molecular Formula

C14H18FN5O5

Molecular Weight

355.32 g/mol

IUPAC Name

N-[9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C14H18FN5O5/c1-5(2)11(23)18-14-17-10-8(12(24)19-14)16-4-20(10)13-9(22)7(15)6(3-21)25-13/h4-7,9,13,21-22H,3H2,1-2H3,(H2,17,18,19,23,24)/t6-,7-,9-,13-/m1/s1

InChI Key

QISMUTCGOYEUNQ-HTFXMJNNSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)F)O

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)F)O

Origin of Product

United States

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